molecular formula C19H17I2P B1337867 (Iodomethyl)triphenylphosphonium iodide CAS No. 3020-28-8

(Iodomethyl)triphenylphosphonium iodide

Cat. No. B1337867
CAS RN: 3020-28-8
M. Wt: 530.1 g/mol
InChI Key: NAVMMSRRNOXQMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Iodomethyl)triphenylphosphonium iodide is a chemical compound that has been synthesized and characterized in various studies. It is known for its needle-like crystal structure and its potential use in organic synthesis and materials science.

Synthesis Analysis

The synthesis of (iodomethyl)triphenylphosphonium iodide involves the reaction of triphenylphosphine with diiodomethane in dichloromethane. This reaction yields colorless needle-like crystals that have been characterized using X-ray crystallography . The synthesis process is crucial for obtaining high-purity crystals that are suitable for further applications and studies.

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of (iodomethyl)triphenylphosphonium iodide. The compound crystallizes in an orthorhombic space group, and the structure consists of discrete monomeric units. The iodine-iodine distances within the compound are notably short, which is an interesting feature of its molecular geometry .

Chemical Reactions Analysis

(Iodomethyl)triphenylphosphonium iodide can participate in various chemical reactions due to its phosphonium group. For instance, it can be used in the Wittig reaction to form chloroolefins from aldehydes and ketones . Additionally, it can undergo reactions with other compounds, such as iodine or antimony iodide, to form different phosphonium salts with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of (iodomethyl)triphenylphosphonium iodide have been studied through various analytical techniques. The compound's thermal properties have been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . Optical properties have been examined using UV-vis studies, which help in determining the optical transmittance window and the lower cutoff wavelength . The crystal structure analysis provides insights into the compound's solid-state interactions and geometry .

Scientific Research Applications

Chemical Reactions and Synthesis

  • (Iodomethyl)triphenylphosphonium iodide is used in the synthesis of various chemical compounds. For instance, it has been utilized in the formation of triphenylphosphineiodomethylene and triphenylphosphinemethylene (Seyferth et al., 1966). Additionally, it has been involved in the synthesis of chloromethyltriphenylphosphonium iodide, which is useful for the Wittig reaction of aldehydes and ketones into chloroolefins (Miyano et al., 1979).

Dehalogenation Agent

  • It has been identified as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, providing an alternative to traditional dehalogenation methods (Kamiya et al., 1992).

Photovoltaic Applications

  • In the field of solid-state photovoltaic devices, triphenylphosphonium iodide-based solid ionic conductors have been reported to achieve open circuit voltages exceeding 800 mV, indicating potential in photovoltaic applications (Prasad et al., 2020).

Crystal Structure Analysis

  • The compound has been studied for its crystal and molecular structures, providing insights into its physical and chemical properties. For example, research on its crystal structure revealed the existence of discrete monomeric units in the solid state (Vogt et al., 1993).

Synthesis of Organometallic Compounds

  • It has been used in the synthesis of organometallic compounds, such as cyclopentadienyl(triphenylphosphine)nickel(II) halides, which are of interest due to their chemical and physical properties (Akker & Jellinek, 2010).

Potential Medical Imaging Applications

  • Phosphonium compounds, including those related to triphenylphosphonium iodide, have been explored as potential myocardial imaging agents in medical research (Srivastava et al., 1990)

Safety And Hazards

(Iodomethyl)triphenylphosphonium iodide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

iodomethyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMMSRRNOXQMJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17I2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450291
Record name Iodomethyl-triphenyl-phosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Iodomethyl)triphenylphosphonium iodide

CAS RN

3020-28-8
Record name 3020-28-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodomethyl-triphenyl-phosphonium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (6.56 g, 25 mmol) and diiodomethane (8.7 g, 32.5 mmol) in benzene (25 mL) was heated at 60° C. for 20 hours. The mixture was cooled to room temperature and the precipitated salt was collected by filtration, washed with benzene and dried to give the title material (7.38 g, 56%).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Iodomethyl)triphenylphosphonium iodide
Reactant of Route 2
(Iodomethyl)triphenylphosphonium iodide
Reactant of Route 3
(Iodomethyl)triphenylphosphonium iodide
Reactant of Route 4
(Iodomethyl)triphenylphosphonium iodide
Reactant of Route 5
(Iodomethyl)triphenylphosphonium iodide
Reactant of Route 6
(Iodomethyl)triphenylphosphonium iodide

Citations

For This Compound
115
Citations
D Seyferth, JK Heeren, G Singh, SO Grim… - Journal of …, 1966 - Elsevier
The action of phenyllithium on (bromomethyl)triphenylphosphonium bromide results in a nearly equimolar mixture of triphenylphosphinebromomethylene (formal H ÷ abstraction) and …
Number of citations: 119 www.sciencedirect.com
SW Li, YZ Huang, LL Shi - Chemische Berichte, 1990 - Wiley Online Library
In the presence of dibutyl telluride, (iodomethyl)triphenylphosphonium iodide (1) reacted with aldehydes 2 in THF at 80C yielding he methylenation products 3 under neutral conditions …
AE Pasqua, JJ Crawford, DL Long… - The Journal of Organic …, 2012 - ACS Publications
Enamides, dienamides, and enynamides are important building blocks in synthetic, biological, and medicinal chemistry as well as materials science. Despite the extensive breath of …
Number of citations: 21 pubs.acs.org
KM Reddy, V Yamini, KK Singarapu, S Ghosh - Organic letters, 2014 - ACS Publications
A highly convergent synthesis of the proposed mandelalide A aglycone is reported. The cornerstones of the synthetic strategy include the following: E-selective intramolecular Heck …
Number of citations: 56 pubs.acs.org
A Andronova, F Szydlo, F Teplý… - Collection of …, 2009 - cccc.uochb.cas.cz
A series of diverse aromatic azadienetriyne and azatriynes was synthesised. These compounds were subjected to transition metal-mediated [2+2+2] cycloisomerisation to form …
Number of citations: 23 cccc.uochb.cas.cz
K Kuwata, K Hanaya, S Higashibayashi, T Sugai… - Tetrahedron, 2017 - Elsevier
Hydroxy-14-isopropyl-3β-methoxymethyl-7β,11β-dimethyl-3α-[((2-trimethylsilyl)ethoxy)methoxy]-1,2-secofusicocca-8,10(14)-dien-2-one, a highly functionalized 1,2-seco fusicoccane …
Number of citations: 10 www.sciencedirect.com
G Barbe, D Chai, B Chen, D Guay… - The Journal of …, 2020 - ACS Publications
The natural product koningic acid (KA) is a selective covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical node in the glycolysis pathway. While KA is …
Number of citations: 5 pubs.acs.org
J Marrett, H Titi, T Friscic - 2021 - chemrxiv.org
We report a hexameric supramolecular cage assembled from the components of a Wittig-type phosphonium salt, held together by charge-assisted R-Br· · ·Br-· · ·Br-R halogen bonds. …
Number of citations: 2 chemrxiv.org
HP Wu, DH Ess, S Lanza, TJR Weakley… - …, 2007 - ACS Publications
Lithium−halogen exchange of either (Z)-1-phenyl-2-trimethylsilyl- (5a) or (Z)-1,2-bis(trimethylsilyl)-3-(2-iodovinyl)cyclopropene (5b) and addition to either Vaska's or Vaska-type …
Number of citations: 58 pubs.acs.org
MJ Martín, L Coello, R Fernández… - Journal of the …, 2013 - ACS Publications
Microtubules continue to be one of the most successful anticancer drug targets and a favorite hit for many naturally occurring molecules. While two of the most successful representative …
Number of citations: 123 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.